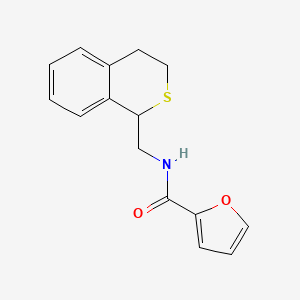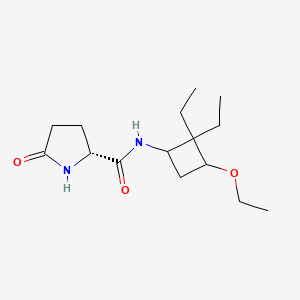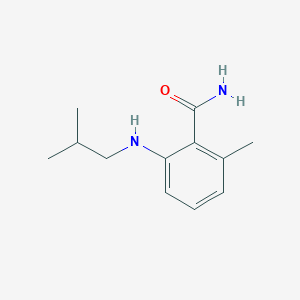
N-(thian-3-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thian-3-yl)pyridine-3-sulfonamide, also known as TPS, is a small molecule compound that has been widely used in scientific research due to its unique properties. TPS is a sulfonamide derivative that contains a thiazole ring and a pyridine ring, making it a heterocyclic compound.
Mecanismo De Acción
The mechanism of action of N-(thian-3-yl)pyridine-3-sulfonamide as a carbonic anhydrase inhibitor involves binding to the active site of the enzyme. The thiazole ring of this compound interacts with the zinc ion present in the active site, while the pyridine ring interacts with other amino acid residues. This binding prevents the enzyme from catalyzing the reaction between carbon dioxide and water, leading to a decrease in the production of bicarbonate and hydrogen ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process being studied. As a carbonic anhydrase inhibitor, this compound has been shown to reduce intraocular pressure in animal models of glaucoma. In addition, this compound has been shown to inhibit tumor cell growth in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(thian-3-yl)pyridine-3-sulfonamide is its selectivity for carbonic anhydrase and zinc ions. This selectivity allows researchers to study specific biological processes without interfering with other processes. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
For the use of N-(thian-3-yl)pyridine-3-sulfonamide include the development of this compound derivatives with improved solubility and selectivity and the use of this compound as a tool to study the role of zinc ions in various biological processes.
Métodos De Síntesis
The synthesis of N-(thian-3-yl)pyridine-3-sulfonamide can be achieved through a multistep process. First, 3-chloropyridine is reacted with thioamide to form 3-(thiazol-2-yl)pyridine. Next, the resulting compound is reacted with chlorosulfonic acid to form this compound. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(thian-3-yl)pyridine-3-sulfonamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of this compound is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and hydrogen ions. This compound inhibits the activity of carbonic anhydrase, which has been shown to have therapeutic potential in the treatment of glaucoma and other diseases.
In addition to its use as a carbonic anhydrase inhibitor, this compound has also been used as a fluorescent probe for the detection of zinc ions. Zinc ions play important roles in various biological processes, including gene expression and enzymatic activity. This compound has been shown to selectively bind to zinc ions, making it a useful tool for studying zinc-related biological processes.
Propiedades
IUPAC Name |
N-(thian-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c13-16(14,10-4-1-5-11-7-10)12-9-3-2-6-15-8-9/h1,4-5,7,9,12H,2-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNLAWRNZREUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)


